Murraol
Overview
Description
Preparation Methods
Murraol is primarily obtained through the extraction of natural plants. The preparation method involves the distillation and extraction of various parts of the Murraya exotica plant, such as its bark, leaves, and flowers . The compound can be isolated as colorless prisms with a melting point of 105-107°C .
Chemical Reactions Analysis
Murraol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of this compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Murraol has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various coumarin derivatives.
Mechanism of Action
Murraol exerts its effects through the inhibition of cyclooxygenase (COX) and lipoxygenase enzymes, which are involved in the inflammatory response . By inhibiting these enzymes, this compound can reduce inflammation and inhibit the growth of cancer cells . The molecular targets include COX and lipoxygenase, and the pathways involved are related to the inflammatory response and cell proliferation.
Comparison with Similar Compounds
Murraol is unique due to its specific structure and biological activities. Similar compounds include:
Peroxyauraptenol: Another coumarin isolated from Murraya exotica with similar antimicrobial properties.
Cis-dehydroosthol: A coumarin with comparable biological activities.
Murranganon: Exhibits similar antimicrobial and antiproliferative properties.
These compounds share the 7-oxygenated-8-substituted coumarin nucleus, but this compound’s specific substituents and biological activities make it distinct .
Properties
IUPAC Name |
8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-9,17H,1-3H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKAWXCQYALXRL-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known sources of murraol in nature?
A1: this compound has been isolated from several plant species, including Phellolophium madagascariense [], Prangos hulusii [], and Prangos turcica []. These plants belong to the Apiaceae family, suggesting a potential connection between this family and the presence of this compound.
Q2: What is the chemical structure of this compound?
A2: this compound is a prenylated coumarin, characterized by a coumarin core structure with an attached prenyl (3-methylbut-2-en-1-yl) group. While the provided abstracts don't offer a detailed spectroscopic analysis, they do mention the use of ¹H NMR for structural elucidation []. For a detailed spectroscopic characterization, referring to other research articles focusing specifically on this compound's structural properties would be beneficial.
Q3: How is this compound synthesized in the laboratory?
A3: One method for the synthesis of this compound involves a Heck vinylation reaction starting from 8-iodo-7-methoxycoumarin [, ]. This approach highlights the importance of organometallic chemistry in natural product synthesis.
Q4: What are the potential applications of this compound in medicinal chemistry?
A4: Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, including human prostatic cancer cells []. Additionally, it displays antimicrobial activity against both standard and clinically isolated bacterial strains []. These findings suggest this compound's potential as a lead compound for developing novel anticancer and antibacterial agents.
Q5: What is the mechanism of action of this compound's cytotoxic activity?
A5: While the provided research highlights this compound's cytotoxic effects [, ], the exact mechanisms of action remain to be fully elucidated. Further research is needed to determine the specific cellular targets and pathways affected by this compound. Understanding these mechanisms could provide valuable insights for developing more targeted and effective therapies.
Q6: Are there any studies investigating the structure-activity relationship (SAR) of this compound and its derivatives?
A6: Although the provided abstracts don't delve into specific SAR studies for this compound, the synthesis of 6- and 8-Naphthoherniarin, Dehydrogeijerin [] suggests an interest in exploring structural analogs. Investigating how modifications to the coumarin core or the prenyl group affect biological activity could be crucial for optimizing its therapeutic potential.
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